![molecular formula C13H22 B14642424 Bicyclo[10.1.0]tridec-1-ene CAS No. 54766-91-5](/img/structure/B14642424.png)
Bicyclo[10.1.0]tridec-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[1010]tridec-1-ene is a unique organic compound characterized by its bicyclic structure It has the molecular formula C13H22 and is known for its distinctive ring system, which consists of a ten-membered ring fused to a three-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bicyclo[10.1.0]tridec-1-ene can be synthesized through several methods. One common synthetic route involves the reaction of ethanamine, N-[(3,5-dichlorophenyl)methylene]-2,2-diethoxy- with appropriate reagents under controlled conditions . The reaction typically requires specific catalysts and solvents to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and isolation to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[10.1.0]tridec-1-ene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents such as potassium permanganate or chromium trioxide, while reduction reactions may involve reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols.
Applications De Recherche Scientifique
Bicyclo[10.1.0]tridec-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It has been studied for its potential biological activities and interactions with biomolecules.
Medicine: Research has explored its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Bicyclo[10.1.0]tridec-1-ene involves its interaction with specific molecular targets and pathways. For example, it has been shown to influence hair regenerative mechanisms by interacting with pathways such as the Wnt/β-catenin and Shh/Gli pathways . These interactions can lead to changes in gene expression and cellular behavior, contributing to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.0]butanes: These compounds have a similar bicyclic structure but with a smaller ring system.
Bicyclo[1.1.1]pentanes: These compounds also have a bicyclic structure and are valuable motifs in drug design due to their unique properties.
Uniqueness
Bicyclo[10.1.0]tridec-1-ene is unique due to its larger ring system, which imparts different chemical and physical properties compared to smaller bicyclic compounds. Its structure allows for unique interactions and applications that are not possible with smaller bicyclic compounds.
Propriétés
Numéro CAS |
54766-91-5 |
|---|---|
Formule moléculaire |
C13H22 |
Poids moléculaire |
178.31 g/mol |
Nom IUPAC |
bicyclo[10.1.0]tridec-1-ene |
InChI |
InChI=1S/C13H22/c1-2-4-6-8-10-13-11-12(13)9-7-5-3-1/h9,13H,1-8,10-11H2 |
Clé InChI |
HBCJKSFKKMFQIA-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCC=C2CC2CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


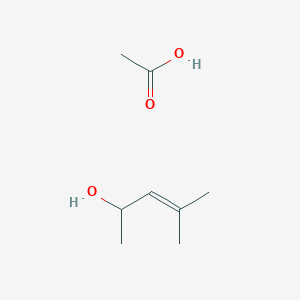

![5,7-Dimethyl-6H-cyclohepta[b]furan-6-one](/img/structure/B14642374.png)
![2,4-Dibromo-6-[(morpholin-4-yl)methyl]phenol](/img/structure/B14642378.png)
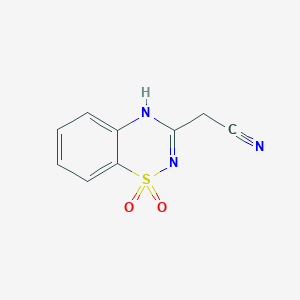
![N~1~,N~2~-Bis[(1H-imidazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B14642398.png)
![Cyclopentanone, 2-[(4-methylphenyl)sulfinyl]-](/img/structure/B14642404.png)
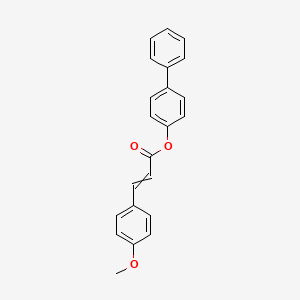

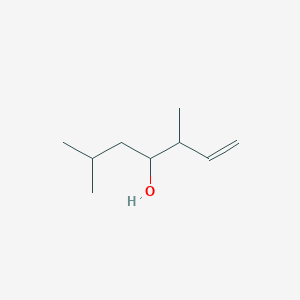
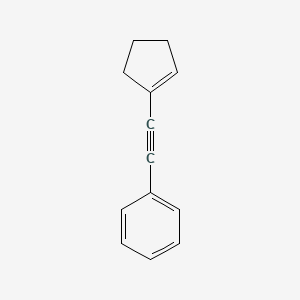
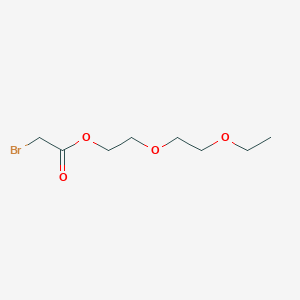

![N-[4-(2,4-Dichlorophenoxy)but-2-yn-1-yl]-N-methylaniline](/img/structure/B14642421.png)
